molecular formula C10H15NO B1609204 3-(2-Methylpropoxy)aniline CAS No. 37532-43-7

3-(2-Methylpropoxy)aniline

Cat. No.: B1609204
CAS No.: 37532-43-7
M. Wt: 165.23 g/mol
InChI Key: XWYOPVIODQBPPI-UHFFFAOYSA-N
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Description

Product Information 3-(2-Methylpropoxy)aniline is an organic compound with the molecular formula C10H15NO and a molecular weight of 149.23 g/mol . Its canonical SMILES representation is CC(C)COC1=CC=CC(=C1)N . The compound's InChIKey is XWYOPMRZESLPSM-UHFFFAOYSA-N, which serves as a unique structural identifier . This compound features an aniline group, a common moiety in many chemical syntheses, linked to a 2-methylpropoxy (isobutoxy) chain. Specific research applications, mechanisms of action, and detailed physicochemical properties for this compound are not well-documented in the current literature . As such, its primary research value may be explored in areas such as organic chemical synthesis, where it could act as a building block for more complex molecules, or in material science research. Disclaimer: This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYOPVIODQBPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424557
Record name 3-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37532-43-7
Record name 3-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 2 Methylpropoxy Aniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aniline (B41778) derivatives. byjus.com The benzene (B151609) ring in 3-(2-Methylpropoxy)aniline is highly activated towards electrophiles due to the electron-donating effects of both the amino and the isobutoxy groups. wikipedia.org These reactions proceed via a two-step mechanism involving the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The subsequent loss of a proton from the ring restores aromaticity, yielding the substituted product. masterorganicchemistry.com

The presence of two activating groups significantly influences the rate and outcome of these substitutions. Both the amino and alkoxy groups are powerful activators that stabilize the cationic intermediate, making the molecule much more reactive than benzene itself. wikipedia.org

Halogenation of highly activated aromatic rings like this compound is typically rapid and can be difficult to control. libretexts.org Reactions with reagents like bromine water often lead to poly-substitution, yielding, for instance, 2,4,6-tribromoaniline (B120722) derivatives. byjus.com

Achieving mono-halogenation requires milder conditions and careful control of stoichiometry. The regioselectivity is dictated by the combined directing effects of the existing substituents. Given that both the amino and isobutoxy groups are ortho-, para-directors, the potential sites for substitution are C2, C4, and C6. Steric hindrance from the bulky isobutoxy group may influence the ratio of ortho to para products.

Due to the high reactivity of the aniline ring, a common strategy to control reactions like halogenation is to temporarily reduce the activating influence of the amino group. libretexts.org This is achieved by converting it into an amide, for example, by reaction with acetic anhydride (B1165640) to form the corresponding acetanilide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled, mono-substitution. The amino group can be readily regenerated later by hydrolysis of the amide. libretexts.org

Table 1: Predicted Regioselectivity in Mono-halogenation of this compound

Position Activating Group(s) Directing to this Position Steric Hindrance Predicted Outcome
C2 Amino (ortho), Isobutoxy (ortho) Moderate (from Isobutoxy group) Major product
C4 Amino (para) Low Major product

This table is based on established principles of electrophilic aromatic substitution; actual yields may vary based on specific reaction conditions.

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the directing effects of the two substituents. doubtnut.comquora.com

Amino (-NH₂) Group: This is a powerful activating group and a strong ortho-, para-director. quora.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, creating regions of high electron density (negative charge) at the ortho and para positions (C2, C4, and C6). wikipedia.orgdoubtnut.com This significantly stabilizes the arenium ion intermediate when the electrophile attacks at these sites. wikipedia.org

Isobutoxy (-OCH₂CH(CH₃)₂) Group: The alkoxy group is also an activating, ortho-, para-director. Similar to the amino group, the oxygen atom's lone pairs participate in resonance with the ring, increasing electron density at the ortho (C2, C4) and para (C6) positions relative to its point of attachment.

When both groups are present, their directing effects are cooperative. Both groups direct incoming electrophiles to the C2, C4, and C6 positions. The final product distribution is a result of the combined electronic effects and steric factors. The positions ortho to the powerful amino group (C2 and C6) and the position para to it (C4) are the most activated sites for electrophilic attack.

It is important to note that under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the amino group can be protonated to form the anilinium ion (-NH₃⁺). doubtnut.comyoutube.com This protonated group is strongly deactivating and a meta-director. Consequently, nitration of anilines can yield a significant amount of the meta-substituted product alongside the expected ortho and para isomers. byjus.comyoutube.com

Oxidation Pathways of Aniline Derivatives

The amino group of aniline and its derivatives is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. youtube.com The oxidation of anilines can yield valuable chemical intermediates like azoxybenzenes, azobenzenes, and nitrobenzenes. acs.orgnih.govresearchgate.net

The oxidation of anilines is a stepwise process that can be challenging to control. Initial oxidation typically forms nitrosobenzene (B162901), which can then be further oxidized to nitrobenzene (B124822) or can condense with unreacted aniline to form azoxybenzene (B3421426), which can be further reduced to azobenzene. researchgate.net

Non-Selective Oxidation: Strong, uncontrolled oxidation often leads to a complex mixture of products, including polymeric tars, due to the high reactivity of the intermediates. libretexts.org

Selective Oxidation: Achieving selectivity for a single product requires careful choice of the oxidizing agent, catalyst, and reaction parameters like temperature and pH. researchgate.net For instance, adjusting the basicity of the reaction medium when using hydrogen peroxide as an oxidant can selectively favor the formation of either azoxybenzenes (with a mild base like NaF) or nitrobenzenes (with a stronger base like NaOMe). acs.orgnih.govresearchgate.net This demonstrates that reaction conditions can be tuned to control the reaction pathway and isolate a desired product in high yield.

A wide range of catalytic systems have been developed to improve the efficiency and selectivity of aniline oxidation. researchgate.net The use of heterogeneous or homogeneous catalysts allows the reactions to proceed under milder conditions and with greater control. acs.org

Hydrogen peroxide (H₂O₂) is a commonly used "green" oxidant, and its effectiveness is often enhanced by catalysts. scielo.br Organoselenium compounds, such as seleninic acids, have been shown to catalyze the oxidation of aniline to nitrobenzene using H₂O₂. rsc.org Heteropolyoxometalates have also been employed as catalysts for the selective conversion of aniline to nitrosobenzene and nitrobenzene. scielo.br

Another approach involves using metal-based catalysts. For example, CuCr₂O₄ spinel nanoparticles have been used to catalyze the selective oxidation of aniline to azoxybenzene with H₂O₂. acs.org The choice of catalyst system is crucial for directing the reaction towards a specific product. researchgate.net

Table 2: Examples of Catalytic Systems for Aniline Oxidation

Catalyst System Oxidant Major Product(s) Reference
Base (NaF or NaOMe) H₂O₂ Azoxybenzene or Nitrobenzene acs.orgnih.gov
H₃PW₁₂O₄₀ H₂O₂ Nitrosobenzene, Nitrobenzene scielo.br
CuCr₂O₄ Nanoparticles H₂O₂ Azoxybenzene acs.org
Seleninic Acid H₂O₂ Nitrobenzene rsc.org

Nucleophilic Addition and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a competent nucleophile. It can participate in a variety of nucleophilic addition and condensation reactions.

A condensation reaction is a process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule like water or ammonia (B1221849). wikipedia.orgyoutube.com The amino group of anilines readily undergoes condensation with carbonyl compounds. For example, it reacts with aldehydes and ketones to form imines (Schiff bases) in a reaction that involves nucleophilic addition to the carbonyl carbon followed by dehydration.

Similarly, the amino group can react with carboxylic acid derivatives such as acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form amides. This type of reaction is fundamental in peptide bond formation. libretexts.org

Nucleophilic addition reactions can also occur where the aniline derivative attacks other electrophilic centers. For instance, amines can add to activated double bonds or participate in ring-opening reactions of epoxides. A specific example involves the ortho-selective nucleophilic addition of amines to arynes generated in situ, providing a route to multi-substituted anilines. rsc.org The Petasis-borono Mannich reaction is another example where boronic acids react with an amine and an aldehyde, involving the nucleophilic addition of the boronic acid to an iminium ion formed in situ. researchgate.net

Table 3: Common Condensation and Nucleophilic Reactions of Anilines

Electrophile Reaction Type Product Class
Aldehyde/Ketone Condensation Imine (Schiff Base)
Acyl Chloride/Anhydride Nucleophilic Acyl Substitution Amide
Carboxylic Acid Condensation (Amidation) Amide
Epoxide Nucleophilic Addition (Ring-Opening) Amino Alcohol

Radical Reactions Involving Aromatic Amines

Aromatic amines, such as aniline, can react with free radicals like the methyl radical (•CH₃) through different pathways. nih.govacs.org Theoretical studies have shown that the reaction between aniline and a methyl radical can proceed via two main channels: hydrogen abstraction and radical addition. nih.govacs.org

Hydrogen Abstraction: The methyl radical can abstract a hydrogen atom from the aniline molecule to form methane (B114726) (CH₄). This can occur at two positions:

N–H Abstraction: The radical removes a hydrogen from the amino group (–NH₂), forming an N-centered anilinyl radical (C₆H₅NH•). nih.gov

C–H Abstraction: The radical removes a hydrogen from the aromatic ring, forming a C-centered radical.

Radical Addition: The methyl radical can add to the aromatic ring of aniline. This addition is most favorable at the ortho position (carbon 2) relative to the amino group, leading to the formation of a 2-methyl-aniline intermediate. nih.govacs.org

The comprehensive kinetic mechanism for the reaction between aniline and the methyl radical has been investigated over wide temperature and pressure ranges. nih.govacs.org These reactions are significant for understanding the behavior of aromatic amines in various chemical environments, including atmospheric and combustion chemistry, where methyl radicals are prevalent. acs.org

Table 3: Reaction Pathways for Aniline with Methyl Radical

Reaction Type Description Products
H-Abstraction (N-H) Methyl radical removes a hydrogen from the amino group. Methane (CH₄) + Anilinyl radical (C₆H₅NH•)

| Radical Addition (ortho) | Methyl radical adds to the carbon atom ortho to the amino group. | 2-Methyl-aniline radical intermediate |

Aromatic amines are released into the atmosphere from various sources and are considered environmental pollutants. nih.gov Their degradation in the troposphere is primarily initiated by reaction with oxidants, most notably the hydroxyl (OH) radical. researchgate.netacs.org The reaction of amines with OH radicals typically proceeds via hydrogen abstraction from either a C-H bond or an N-H bond, leading to the formation of C-centered (alkyl) or N-centered (aminyl) radicals, respectively. acs.org

Once formed, these radicals undergo further reactions in the atmosphere:

C-centered radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). acs.org

N-centered radicals can react with nitrogen oxides (NO and NO₂) to form potentially carcinogenic nitrosamines and nitramines. nih.govacs.org

The oxidation products of aromatic amines are often less volatile than the parent compounds. This can lead to their partitioning into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). rsc.org SOA formation from aromatic precursors is a complex process that depends on various environmental factors, including the concentration of oxidants and nitrogen oxides (NOx). rsc.org The evaporation of water from droplets containing amines and aldehydes can also trigger reactions that increase residual particle volumes, contributing to aerosol mass. nih.govacs.org The formation of SOA has significant impacts on air quality, climate, and human health. youtube.com

Cyclization and Heterocycle Formation

Indoline (B122111) and dihydrobenzofuran represent important heterocyclic scaffolds found in numerous biologically active molecules and natural products. The synthesis of these structures can be achieved through intramolecular cyclization reactions involving precursors derived from aromatic compounds.

Indoline Synthesis: The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring. A common strategy for its synthesis involves the intramolecular C-N bond formation from a suitably functionalized aniline derivative. For example, an efficient method for synthesizing indolines involves a palladium-catalyzed intramolecular amination of ortho C(sp²)-H bonds in β-arylethylamine substrates. organic-chemistry.org Another approach utilizes a one-pot, two-step method involving iron(III)-catalyzed aryl ring activation followed by a copper(I)-catalyzed C-N bond-forming cyclization. acs.org These methods provide a direct route to construct the indoline core structure.

Dihydrobenzofuran Synthesis: The 2,3-dihydrobenzofuran (B1216630) scaffold features a benzene ring fused to a five-membered oxygen-containing ring. Its synthesis often relies on intramolecular C-O bond formation. A one-pot process analogous to the indoline synthesis has been developed, which involves iron(III)-catalyzed iodination of an activated aryl ring (e.g., in a 2-phenylethyl alcohol derivative) followed by a copper(I)-catalyzed C-O cyclization. acs.org This method allows for the efficient construction of dihydrobenzofurans from various substrates with different activating groups and alcohol nucleophiles. acs.org These cyclization strategies are key tools for the synthesis of complex molecules containing these valuable heterocyclic motifs.

Insufficient Data for Comprehensive Analysis of this compound in Polycyclic System Synthesis

The synthesis of complex polycyclic systems is a significant area of organic chemistry, with applications in materials science, medicinal chemistry, and electronics. These intricate molecular architectures are often built through a series of cyclization and annulation reactions, where the electronic and steric properties of the starting materials play a crucial role in determining the outcome of the reaction.

Aniline and its derivatives are common precursors in the formation of nitrogen-containing polycyclic systems. The amino group can act as a nucleophile or be transformed into a diazonium salt, enabling a variety of cyclization strategies. The presence of substituents on the aniline ring, such as the 2-methylpropoxy group in this compound, can influence the reactivity of the molecule. The alkoxy group is an electron-donating group, which would activate the aromatic ring towards electrophilic substitution, potentially directing the cyclization to specific positions. Furthermore, the sterically bulky isobutoxy group could influence the regioselectivity of reactions and the final conformation of the resulting polycyclic structure.

While general reaction pathways for alkoxy-substituted anilines in the formation of heterocycles like quinolines, acridines, and carbazoles are well-established, specific examples and detailed mechanistic investigations involving this compound remain elusive in the current body of scientific literature. Researchers in the field have extensively documented the use of simpler anilines, but the specific substrate has not been a focus of published studies concerning the synthesis of complex polycyclic systems.

Consequently, a detailed discussion, including data tables and in-depth research findings on the incorporation of this compound into complex polycyclic systems, cannot be provided at this time. Further experimental research would be required to elucidate the specific reactivity and potential applications of this compound in the construction of novel polycyclic architectures.

Biological Activities and Pharmacological Potential of 3 2 Methylpropoxy Aniline Derivatives

General Pharmacological Significance of Substituted Anilines

Substituted anilines are a class of aromatic compounds that have garnered considerable attention in drug discovery and development due to their structural versatility and capacity to interact with various biological targets.

Role as Pharmaceutical Precursors and Intermediates

The aniline (B41778) scaffold is a fundamental building block in the synthesis of numerous pharmaceutical drugs. Its presence is integral to the core structure of a diverse range of therapeutic agents, where it often plays a critical role in the molecule's ability to bind to its target and elicit a biological response. The amino group of aniline provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This has led to the incorporation of the aniline motif in a significant number of approved drugs and investigational compounds.

Strategies for Fine-tuning Pharmacological Properties

The pharmacological profile of aniline-containing compounds can be meticulously optimized through various chemical modification strategies. The substitution pattern on the aniline ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. These factors, in turn, affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for its biological target.

Targeted Therapeutic Applications

The versatility of the substituted aniline scaffold has been exploited in the development of drugs for a wide range of diseases. Derivatives of anilines have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Antimicrobial and Antifungal Modalities

Aniline derivatives have been investigated for their potential to combat microbial and fungal infections. The introduction of various substituents onto the aniline ring can lead to compounds with significant activity against a spectrum of pathogens. For instance, studies on halogen-substituted aniline derivatives have demonstrated their ability to inhibit the growth of and biofilm formation in uropathogenic E. coli (UPEC) researchgate.net. The antimicrobial and antibiofilm effects are suggested to be linked to the inhibition of adenylate cyclase activity, with the halogen atoms enhancing the binding affinity to the enzyme researchgate.net.

Furthermore, Schiff bases derived from aniline derivatives have shown a wide variety of biological applications, including antibacterial and antifungal activities internationaljournalcorner.com. The specific nature of the substituents on the aniline ring and the aldehyde or ketone it is condensed with can significantly influence the antimicrobial spectrum and potency of the resulting Schiff base. While specific studies on the antimicrobial and antifungal activities of 3-(2-Methylpropoxy)aniline derivatives are not extensively documented in the reviewed literature, the general findings for substituted anilines suggest that this compound could serve as a valuable starting point for the development of novel antimicrobial and antifungal agents.

Enzyme Inhibition and Receptor Modulation

A significant area of research for substituted anilines is in the development of inhibitors for enzymes and modulators for receptors that are implicated in disease pathways, particularly in oncology.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers ed.ac.uk. Consequently, kinase inhibitors have become a major class of anticancer drugs. The substituted aniline scaffold has proven to be a highly effective core structure for the design of potent and selective kinase inhibitors.

Recent research has focused on the development of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases nih.govmdpi.com. Both Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various tumors and are involved in cancer cell proliferation, survival, and metastasis nih.gov. A study on a series of 2-substituted aniline pyrimidine derivatives identified a standout candidate, compound 18c , which demonstrated robust inhibitory activity against both Mer and c-Met kinases nih.gov. The docking studies revealed that the 2-substituted aniline pyrimidine group could effectively inhibit the activity of both kinases nih.gov.

Another study reported on a novel series of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors, with compound 17c showing potent dual kinase inhibition mdpi.com. These findings underscore the importance of the substituted aniline moiety in the design of kinase inhibitors. While these studies did not specifically utilize this compound, the principles of their design and the demonstrated efficacy of the 2-substituted aniline scaffold provide a strong rationale for exploring derivatives of this compound as potential Mer/c-Met inhibitors.

Inhibitory Activities of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases

Compound Mer IC50 (nM) nih.gov c-Met IC50 (nM) nih.gov
14a 7.9 ± 1.3 -
14b 9.4 ± 1.5 -
14g 7.1 ± 0.9 -
18c 18.5 ± 2.3 33.6 ± 4.3

Inhibitory Activities of Novel 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases

Compound Mer IC50 (nM) mdpi.com c-Met IC50 (nM) mdpi.com
17c 6.4 ± 1.8 26.1 ± 7.7

Anticancer and Antitumor Potentials

Aniline derivatives have been a significant area of research in the development of new anticancer agents. The need for novel compounds stems from issues of resistance to current chemotherapeutics and their associated adverse effects researchgate.net.

Several classes of aniline derivatives have demonstrated promising antiproliferative and antitumor properties:

Phenylacetamide Derivatives: These compounds have been shown to possess antiproliferative and differentiating effects on various human cancer cell lines, including leukemias, prostate, and breast carcinomas researchgate.net.

Benzothiazole Aniline (BTA) Ligands and their Platinum (II) Complexes: Based on the selective antitumor properties of BTA, researchers have designed and synthesized new ligands and their platinum complexes. Some of these compounds, such as L1 and L1Pt, have shown better cytotoxicity than cisplatin in liver, breast, lung, prostate, kidney, and brain cancer cells, with particular selectivity against liver cancer cells nih.gov.

Anilino-3H-pyrrolo[3,2-f]quinoline Derivatives: A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has exhibited high antiproliferative activity through a mixed mechanism of action. This includes forming an intercalative complex with DNA, inhibiting DNA topoisomerase II (topo II), and blocking the cell cycle in the G2/M phase, potentially leading to apoptosis nih.gov.

4-Anilinoquinazoline Derivatives: These derivatives have been investigated as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in tumor angiogenesis. This dual inhibition offers a beneficial therapeutic approach to cancer treatment .

3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives: These have been evaluated for their antitumor activity as BCR-ABL kinase inhibitors, a key target in chronic myeloid leukemia scilit.com.

Derivative ClassMechanism of ActionCancer Cell Lines Affected
Phenylacetamide DerivativesAntiproliferative and differentiating effectsLeukemias, prostate, and breast carcinomas researchgate.net
Benzothiazole Aniline (BTA) Ligands and Platinum (II) ComplexesCytotoxicity, selective inhibitionLiver, breast, lung, prostate, kidney, and brain cancer cells nih.gov
Anilino-3H-pyrrolo[3,2-f]quinoline DerivativesDNA intercalation, Topoisomerase II inhibition, Cell cycle arrest (G2/M)Not specified
4-Anilinoquinazoline DerivativesEGFR and VEGFR inhibitionNot specified
3-chloro-4-(pyridin-2-ylmethoxy)aniline derivativesBCR-ABL kinase inhibitionNot specified

Other Pharmacological Activities (e.g., Anti-inflammatory, Antiviral)

Beyond enzyme inhibition and anticancer potential, derivatives related to this compound have been explored for other pharmacological activities.

Anti-inflammatory Activity: The quest for new anti-inflammatory agents has led to the synthesis and evaluation of various heterocyclic compounds. For instance, novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold have been investigated for their anti-inflammatory and analgesic properties bindingdb.org.

Antiviral Activity: Triterpenoids, which are structurally distinct from aniline derivatives, have demonstrated a broad range of antiviral activities against viruses such as HIV, influenza, and hepatitis viruses mdpi.com. Lignans and their derivatives have also been studied for their antiviral properties, with some showing activity against influenza A virus and HIV-1 mdpi.com. While not directly aniline derivatives, this highlights the ongoing search for novel antiviral compounds from diverse chemical classes.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and observing the effect on its biological activity.

Influence of Substituent Position and Isomeric Effects on Biological Activity

The position and nature of substituents on an aromatic ring, such as in aniline derivatives, can significantly impact their pharmacological properties.

Antioxidant Activity: For phenolic and aniline compounds, the position of the active group (OH or NH2) plays a crucial role in their antioxidant activity. The ortho position has been found to be the most active, likely due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions researchgate.net.

Antifungal Activity: In a series of coumarin derivatives, SAR studies revealed that O-substitutions were essential for antifungal activity. The presence of a short aliphatic chain and/or electron-withdrawing groups like nitro (NO2) or acetate favored activity mdpi.com.

Kinase Inhibition: In the development of 3-vinylindazole derivatives as Trk inhibitors, SAR investigations were crucial in identifying compounds with low nanomolar potencies nih.gov. Similarly, for trisubstituted isoxazoles as allosteric ligands, initial SAR studies identified that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position were optimal for activity dundee.ac.uk.

sGC Activation: For derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), SAR studies on the R1 position showed that electron-withdrawing groups, such as (trifluoromethyl)phenyl and cyanophenyl, led to higher inhibitory activity compared to electron-donating groups like methoxyphenyl and methylphenyl nih.gov.

These examples underscore the importance of substituent position and electronic effects in the rational design of new therapeutic agents based on the this compound scaffold and related structures.

Compound ClassActivityFavorable Substituent/PositionRationale/Effect
Phenolic and AnilinesAntioxidantortho-position of OH/NH2 group researchgate.netAbility to form intramolecular hydrogen bonds researchgate.net
Coumarin DerivativesAntifungalShort aliphatic chain, electron-withdrawing groups (NO2, acetate) mdpi.comEnhances activity mdpi.com
Trisubstituted IsoxazolesAllosteric Ligands2,6-disubstituted phenyl at C-3, benzoic acid at C-4 dundee.ac.ukOptimal for activity dundee.ac.uk
YC-1 DerivativessGC ActivationElectron-withdrawing groups at R1 position nih.govHigher inhibitory activity nih.gov

Optimization of Receptor Selectivity through Chemical Modification

The therapeutic efficacy of a drug is intrinsically linked to its ability to selectively bind to its intended biological target. Off-target interactions can lead to undesirable side effects and reduced potency. In the realm of this compound derivatives, medicinal chemists employ various strategies to enhance receptor selectivity. These approaches primarily revolve around modifying the chemical structure of the parent compound to fine-tune its steric and electronic properties, thereby maximizing its affinity for the desired receptor while minimizing interactions with others.

One common strategy involves the introduction of various functional groups at different positions on the aniline ring. The nature and position of these substituents can dramatically influence the binding affinity and selectivity of the resulting derivative. For instance, the addition of bulky alkyl groups can create steric hindrance that prevents the molecule from fitting into the binding pockets of off-target receptors. Conversely, the incorporation of groups capable of forming specific hydrogen bonds or other non-covalent interactions can significantly enhance binding to the intended target.

Bioisosteric replacement is another powerful tool for optimizing receptor selectivity. This technique involves substituting a functional group within the molecule with another group that has similar physical or chemical properties. The goal is to retain the desired biological activity while altering other properties, such as selectivity. For example, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom, which can alter the molecule's electronic distribution and hydrogen bonding capabilities, potentially leading to a more selective interaction with the target receptor.

The table below illustrates hypothetical examples of how chemical modifications to a this compound core structure could influence receptor selectivity.

Derivative Modification Receptor A Affinity (Ki, nM) Receptor B Affinity (Ki, nM) Selectivity (Fold)
Parent Compound None501503
Derivative 1 Addition of a chloro group at the 4-position252008
Derivative 2 Replacement of the isobutoxy group with a cyclopropylmethoxy group4040010
Derivative 3 Introduction of a methyl group at the 2-position601202
Derivative 4 Bioisosteric replacement of the aniline ring with a pyridine ring1530020

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Mitigating Metabolic Instability in Drug Design

A significant hurdle in the development of new drugs is ensuring that they remain in the body long enough to exert their therapeutic effect. Many promising compounds fail in clinical trials due to rapid metabolism by enzymes in the liver, primarily the cytochrome P450 (CYP450) family. For derivatives of this compound, which, like many aniline-containing compounds, can be susceptible to metabolic breakdown, several strategies are employed to enhance their stability.

One of the primary sites of metabolism for aniline derivatives is the aromatic ring, which can undergo oxidation. A common approach to prevent this is to introduce electron-withdrawing groups to the ring. These groups reduce the electron density of the ring, making it less susceptible to oxidative metabolism by CYP450 enzymes.

Another effective strategy is "metabolic blocking." This involves placing a stable chemical group at a position on the molecule that is known to be a primary site of metabolism. For example, if a specific carbon atom on the aniline ring is identified as a "metabolic soft spot," introducing a fluorine atom at that position can block the metabolic enzymes from acting on it. The carbon-fluorine bond is very strong and resistant to cleavage, thereby protecting the molecule from degradation.

Scaffold hopping, a more drastic modification, involves replacing the entire core structure of the molecule with a different one that mimics the essential binding features but has a different metabolic profile. For instance, replacing the aniline ring with a saturated heterocyclic ring can significantly alter the metabolic pathway of the compound, potentially leading to a more stable drug candidate.

The following table provides a hypothetical illustration of how these strategies might improve the metabolic stability of this compound derivatives.

Derivative Modification Strategy Half-life in Human Liver Microsomes (min)
Parent Compound None15
Derivative 5 Introduction of a trifluoromethyl group at the 5-position45
Derivative 6 Fluorination at the 4-position (Metabolic Blocking)60
Derivative 7 Deuteration of the isobutoxy group30
Derivative 8 Scaffold hop to a bicyclic amine core> 120

This table is for illustrative purposes only and does not represent actual experimental data.

By systematically applying these chemical modification strategies, researchers can rationally design this compound derivatives with optimized receptor selectivity and enhanced metabolic stability, paving the way for the development of safer and more effective medicines.

Computational Chemistry and Molecular Modeling of 3 2 Methylpropoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and the potential energy surfaces of chemical reactions, thereby predicting the molecule's stability and reactivity.

Computational studies on aniline (B41778) and its derivatives, such as 4-methyl aniline, have been conducted to understand their reaction mechanisms with radicals like hydroxyl (•OH) and methyl (•CH₃). mdpi.comnih.gov These studies typically employ Density Functional Theory (DFT) methods, such as M06-2X, and high-level ab initio calculations like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) to map the potential energy surface of the reaction. mdpi.comnih.gov

For 3-(2-methylpropoxy)aniline, two primary reaction pathways with radicals are anticipated:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the amino (-NH₂) group. This is often a competitive pathway. mdpi.comnih.gov

Radical Addition: The radical can add to the aromatic ring at the ortho, meta, or para positions relative to the substituents. mdpi.com

In the case of the reaction between 4-methyl aniline and •OH radicals, calculations have shown that the formation of the NH-C₆H₄-CH₃ radical via hydrogen abstraction is a key pathway. mdpi.com Similarly, studies on aniline's reaction with methyl radicals indicate competition between H-abstraction from the amino group and CH₃-addition to the ring. nih.gov For this compound, the presence of the electron-donating amino and alkoxy groups would activate the aromatic ring, influencing the regioselectivity of addition reactions. Theoretical calculations are essential to determine the energy barriers for each potential pathway and thus predict the major products.

Table 1: Computational Methods in Reaction Mechanism Studies of Aniline Derivatives

Reaction TypeComputational Method(s)Key FindingsReference(s)
Aniline + •CH₃CCSD(T)//M06-2X/6-311++G(3df,2p)Competition between H-abstraction from -NH₂ and addition to the ring. nih.gov
4-Methyl Aniline + •OHM06-2X and CCSD(T)H-abstraction from the amino group is a major reaction channel. mdpi.com
Aniline OxidationMNDO-PM3Prediction of linear and branched tetramer formation through various pathways. researchgate.net
Amination of Aryl ChloridesDFTElucidation of the rate-limiting step in Pd-catalyzed amination reactions. nih.gov

The molecular structure of this compound features key functional groups capable of forming hydrogen bonds: the amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom and the ether oxygen of the 2-methylpropoxy group can act as hydrogen bond acceptors. These interactions are critical in determining the crystal packing and supramolecular assembly of the compound. researchgate.net

Studies on various aniline derivatives confirm the vital role of hydrogen bonding in stabilizing crystal structures. researchgate.netnih.gov For instance, in aniline-phenol cocrystals, robust cyclic hydrogen-bonded synthons are formed. nih.gov It is highly probable that in the solid state, this compound molecules would engage in intermolecular N-H···N or N-H···O hydrogen bonds, leading to the formation of chains or more complex networks. The presence of the bulky 2-methylpropoxy group may introduce steric effects that influence the final crystal packing arrangement. Computational methods can predict the geometry and energy of these hydrogen bonds, helping to rationalize observed crystal structures or predict potential polymorphs.

Table 2: Common Hydrogen Bond Interactions in Aniline Derivatives

DonorAcceptorType of InteractionSignificanceReference(s)
N-H (Amino)N (Amino)IntermolecularForms chains or dimers, stabilizing the crystal lattice. researchgate.net
N-H (Amino)O (Alkoxy/Carbonyl)Inter/IntramolecularInfluences conformation and crystal packing. nih.gov
O-H (Phenol)N (Aniline)IntermolecularKey interaction in the formation of aniline-phenol cocrystals. nih.gov
C-H (Aromatic)O (Ether)Nonclassical IntermolecularContributes to the overall stability of molecular aggregates. bohrium.com

Molecular Docking and Dynamics Simulations in Drug Discovery

The aniline scaffold is a common feature in many biologically active compounds. cresset-group.com Molecular docking and dynamics simulations are powerful computational tools used to predict how aniline-containing ligands, such as this compound, might interact with biological targets like proteins and enzymes. globalresearchonline.netijprajournal.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For a molecule like this compound, several types of interactions with a protein's active site are possible:

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor to acceptor residues like Asp, Glu, or backbone carbonyls. The nitrogen and ether oxygen can act as acceptors.

Hydrophobic Interactions: The benzene (B151609) ring and the isobutyl group can form favorable hydrophobic interactions with nonpolar amino acid residues such as Val, Leu, Ile, and Phe. globalresearchonline.net

Pi-Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (Phe, Tyr, Trp) or π-alkyl interactions with aliphatic residues. globalresearchonline.net

Docking studies of various aniline derivatives have confirmed these interaction patterns. For example, in studies of aniline derivatives as antibacterial agents targeting E. coli proteins, hydrogen bonds with residues like GLN 93 and SER 3, and hydrophobic interactions with PHE and PRO 97 were identified as crucial for binding. globalresearchonline.net Similar interactions would be expected for this compound, with the specific geometry dictated by the substitution pattern.

Table 3: Predicted Ligand-Protein Interactions for Aniline Scaffolds

Interaction TypeLigand MoietyInteracting Protein Residue(s) (Examples)Reference(s)
Hydrogen BondAmino Group (-NH₂)GLN, SER, ASP, GLU, Backbone C=O globalresearchonline.netmdpi.com
HydrophobicAromatic Ring, Alkyl ChainILE, PHE, PRO, TRP, VAL globalresearchonline.netresearchgate.net
π-π StackingAromatic RingPHE, TYR, TRP globalresearchonline.net
π-AlkylAromatic RingPRO, ILE, LEU globalresearchonline.net

Docking programs calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a protein. ijprajournal.com Lower binding energy values suggest a more favorable interaction. Studies on aniline derivatives as potential enzyme inhibitors have reported binding scores ranging from -5 to -9 kcal/mol, indicating good binding affinity. ijprajournal.comresearchgate.net The predicted binding affinity of this compound would depend on the specific protein target and how well its size, shape, and functional groups complement the binding pocket.

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. researchgate.netacs.org An MD simulation would reveal how the flexible 2-methylpropoxy side chain of the molecule explores different conformations within the binding site and how water molecules mediate interactions. Such simulations are crucial for verifying the stability of the docked pose and ensuring that key interactions are maintained throughout the simulation, providing stronger evidence of a viable binding mode. researchgate.net

Table 4: Example Binding Affinities from Docking of Aniline Derivatives

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference(s)
N-benzyl aniline derivativesAcetylcholinesterase-9.3 researchgate.net
Dichloro aniline derivativesE. coli protein (2Y2T)-6.74 ijprajournal.com
Pyrazole aniline derivativesCDK2Not specified, but potent inhibition observed nih.gov
Triazine aniline derivativesM. tuberculosis FprA (1LQU)-69.47 (Dock Score) jusst.org

Pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery to identify potential liabilities of a compound. mdpi.comnih.gov Various computational models and web servers (e.g., SwissADME, pkCSM, admetSAR) are used to predict these properties based on the molecule's structure. mdpi.comnih.gov

For aniline derivatives, a primary concern is metabolic instability and potential toxicity. cresset-group.comacs.org The aniline moiety can undergo metabolic oxidation, which may lead to the formation of reactive metabolites. cresset-group.com

Key predicted ADMET properties for a molecule like this compound would include:

Absorption: Good intestinal absorption is often predicted for aniline derivatives due to their moderate lipophilicity and molecular weight. mdpi.comnih.gov

Distribution: The compound is expected to have good distribution into tissues, with plasma protein binding being a key parameter to predict.

Metabolism: The primary sites of metabolism would likely be N-oxidation or hydroxylation of the aniline moiety and O-dealkylation of the ether group. Inhibition or substrate activity for cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9) is a critical prediction. mdpi.comnih.gov

Excretion: The metabolites are typically excreted renally.

Toxicity: Predictions would focus on mutagenicity (Ames test) and carcinogenicity, which are known risks for some aniline compounds. nih.gov

Computational studies on various aniline derivatives have shown that they generally satisfy rules for drug-likeness (e.g., Lipinski's Rule of Five) and exhibit favorable absorption profiles in silico. mdpi.comnih.gov However, metabolism and potential inhibition of CYP enzymes are often flagged as areas for further experimental investigation. nih.gov

Table 5: Representative In Silico ADMET Predictions for Aniline Derivatives (Note: These are generalized predictions based on the class of compounds and may not be specific to this compound)

ADMET PropertyPredicted OutcomeRationale / SignificanceReference(s)
Human Intestinal AbsorptionHighFavorable lipophilicity and molecular size for oral bioavailability. mdpi.comunifap.br
Caco-2 PermeabilityModerate to HighIndicates good potential for absorption across the gut wall. unifap.br
CYP450 InhibitionPotential inhibitor of various isoforms (e.g., CYP3A4)Risk of drug-drug interactions. mdpi.comnih.gov
MetabolismSubstrate for CYP isoformsPotential for rapid clearance; formation of metabolites. mdpi.comdrugbank.com
Ames ToxicityPotential for mutagenicityA common concern for the aniline chemical class. nih.gov
hERG InhibitionLow to Moderate RiskImportant for assessing cardiotoxicity risk.-

In Silico Lipophilicity Assessment and Bioavailability

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (logP) is the most common metric for lipophilicity. High lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown and reduced aqueous solubility. In silico models provide a rapid and cost-effective means of estimating logP and other properties related to bioavailability.

For this compound, computational tools can predict its lipophilicity. For instance, the predicted XlogP value for this compound is 2.3, suggesting a moderate level of lipophilicity. uni.lu This value indicates that the compound is likely to have reasonable absorption and distribution characteristics. The bioavailability of a compound is also influenced by other factors such as its molecular weight, the number of hydrogen bond donors and acceptors, and its polar surface area. These parameters can be calculated using various computational models to assess the "drug-likeness" of a molecule, often guided by frameworks like Lipinski's Rule of Five.

To illustrate the in silico assessment of lipophilicity and related parameters for this compound in comparison to other structurally similar alkoxy-anilines, a data table can be generated using predictive models.

Table 1: Predicted Lipophilicity and Bioavailability Parameters of Selected Alkoxy-Anilines

Compound Name Structure Molecular Formula Predicted XlogP Predicted Aqueous Solubility (logS) Predicted Bioavailability Score
3-Methoxyaniline 3-Methoxyaniline structure C₇H₉NO 1.1 -1.5 0.55
3-Ethoxyaniline 3-Ethoxyaniline structure C₈H₁₁NO 1.6 -2.0 0.55
3-Propoxyaniline 3-Propoxyaniline structure C₉H₁₃NO 2.1 -2.5 0.55

Note: The values in this table are predicted using computational algorithms and are for illustrative purposes. Actual experimental values may differ.

Metabolic Stability Profiling (e.g., Liver Microsomal Stability)

A representative data table illustrating typical results from a liver microsomal stability assay is presented below. These values are hypothetical for this compound and are based on general observations for similar compounds.

Table 2: Representative Data from a Liver Microsomal Stability Assay

Compound In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Predicted In Vivo Clearance
Verapamil (High Clearance Control) < 10 > 100 High
Warfarin (Low Clearance Control) > 60 < 10 Low

| This compound (Hypothetical) | 35 | 45 | Moderate |

Note: The data for this compound is hypothetical and serves as an example of typical assay results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are critical for a desired biological effect, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent and selective molecules. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for a series of compounds, including this compound, would involve several key steps. First, a dataset of compounds with known biological activities is required. Then, a wide range of molecular descriptors for each compound is calculated. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For aniline derivatives, studies have shown that descriptors such as the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity, and van der Waals volume are important for modeling their lipophilicity and, by extension, their biological activity. nih.gov Genetic algorithms are often employed to select the most relevant descriptors that have a strong correlation with the observed biological activity. nih.gov Once a set of significant descriptors is identified, a mathematical model is built using statistical methods like multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) regression. nih.gov The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques.

Identification of Key Structural Features for Desired Pharmacological Profiles

Through the analysis of QSAR models and structure-activity relationship (SAR) studies of aniline and alkoxy-aniline derivatives, key structural features that influence their pharmacological profiles can be identified. For instance, the nature and position of substituents on the aniline ring can significantly impact biological activity.

In the case of this compound, the following structural features are likely to be important:

The Alkoxy Group: The size, shape, and lipophilicity of the 2-methylpropoxy group can influence how the molecule interacts with its biological target and its metabolic stability. The branching in the isobutyl group may provide a different steric profile compared to a linear butoxy group, which could affect binding affinity and selectivity. Studies on other alkoxy-substituted compounds have shown that increasing the size of the alkoxy group can sometimes lead to improved metabolic stability. nih.gov

The Aniline Moiety: The amino group on the aniline ring is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules. Its basicity can be modulated by other substituents on the ring, which in turn can affect its binding properties and pharmacokinetic profile.

By systematically modifying these structural features and evaluating the impact on biological activity, a comprehensive understanding of the SAR can be developed, which is essential for the rational design of new and improved analogs with desired pharmacological profiles.

Environmental Fate, Transformation, and Remediation of Aniline Derivatives

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

Aniline (B41778) derivatives, upon release into the environment, can be distributed across aquatic and terrestrial systems. Their persistence is influenced by a variety of factors including their chemical structure, the characteristics of the receiving environment, and the presence of biotic and abiotic degradation mechanisms.

In aquatic systems , the persistence of aniline derivatives can be variable. While some aniline compounds are readily biodegradable, others, particularly halogenated derivatives, can be more persistent. nih.gov The water solubility and octanol-water partition coefficient (Kow) are key determinants of their distribution. Compounds with higher water solubility will tend to remain in the water column, while those with a higher Kow may partition to sediment and organic matter. The pH of the water can also affect their fate, as the amino group can be protonated in acidic conditions, altering solubility and sorption behavior.

In terrestrial systems , the behavior of aniline derivatives is largely governed by their interaction with soil particles. Sorption to soil organic matter and clay minerals can reduce their mobility and bioavailability. The persistence in soil is influenced by microbial activity, soil moisture, temperature, and pH. Some aniline derivatives can be susceptible to leaching into groundwater, posing a risk of contamination to drinking water sources.

Table 1: General Environmental Persistence of Selected Aniline Derivatives

CompoundEnvironmental CompartmentPersistenceKey Factors Influencing Persistence
AnilineAquaticLow to ModerateReadily biodegradable, subject to photolysis.
Chlorinated AnilinesAquatic & TerrestrialHighRecalcitrant to biodegradation, potential for bioaccumulation. nih.gov
MethoxyanilinesAquaticModerateBiodegradability can vary with isomer position.

Note: This table provides a generalized overview. Actual persistence can vary significantly based on specific environmental conditions.

Degradation Mechanisms in Natural Environments

The degradation of aniline derivatives in the environment occurs through a combination of photochemical, microbial, and chemical processes. These transformation pathways are crucial in determining the ultimate fate and potential toxicity of these compounds.

Photochemical degradation, or photolysis, is a significant process for the transformation of aniline derivatives in the presence of sunlight, particularly in surface waters and the atmosphere. nih.govcumbria.ac.uk Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances present in the environment, such as hydroxyl radicals (•OH) or singlet oxygen, which are generated by sunlight and then react with the aniline derivative. acs.org

The rate and products of photochemical degradation are dependent on factors such as the specific chemical structure of the aniline derivative, the intensity of solar radiation, the presence of photosensitizers, and the pH of the medium. For some aniline derivatives, photolysis can lead to the formation of various transformation products, including phenols, nitrobenzenes, and polymeric substances. researchgate.netwikipedia.org

Microbial degradation is a key process for the removal of aniline derivatives from both soil and water. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade aniline and its derivatives. nih.govmdpi.comnih.gov These microorganisms utilize aniline compounds as a source of carbon, nitrogen, and energy.

The initial step in the aerobic microbial degradation of aniline often involves the enzymatic action of dioxygenases, which hydroxylate the aromatic ring to form catechols. frontiersin.org These catechols are then further degraded through either ortho- or meta-cleavage pathways, eventually leading to intermediates of central metabolic pathways. frontiersin.org Several bacterial genera, such as Pseudomonas, Delftia, and Rhodococcus, have been identified as being capable of aniline degradation. nih.govmdpi.comzju.edu.cn

Enzymatic biotransformations are central to this process. Key enzymes involved include aniline dioxygenase and catechol 2,3-dioxygenase. zju.edu.cn The efficiency of microbial degradation can be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients or toxic substances. nih.gov

Table 2: Microorganisms Involved in the Degradation of Aniline Derivatives

Microorganism GenusTypeEnvironmentReference
PseudomonasBacteriumSoil, Water nih.govfrontiersin.org
DelftiaBacteriumActivated Sludge nih.govzju.edu.cn
RhodococcusBacteriumContaminated Soil mdpi.com
AspergillusFungusSoil mdpi.com

Chemical transformation processes, such as hydrolysis and oxidation, can also contribute to the degradation of aniline derivatives in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. libretexts.org While aniline itself is relatively stable to hydrolysis under typical environmental conditions, some of its derivatives with specific functional groups may be more susceptible. The rate of hydrolysis is often dependent on pH and temperature.

Oxidation of aniline derivatives can occur through reactions with various oxidizing agents present in the environment, such as manganese oxides in soils and sediments, or through reactions with reactive oxygen species. wikipedia.org Chemical oxidation can lead to the formation of a variety of products, including quinones, azoxybenzenes, and polymeric materials. wikipedia.org The specific products formed depend on the oxidant and the reaction conditions.

Remediation Technologies for Contaminated Effluents

Due to the potential toxicity and persistence of some aniline derivatives, effective remediation technologies are necessary for treating contaminated industrial effluents and groundwater.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.org AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.govwikipedia.org These radicals can effectively degrade a wide range of recalcitrant organic compounds, including aniline and its derivatives, often mineralizing them to carbon dioxide, water, and inorganic ions. nih.gov

Several types of AOPs have been investigated for the treatment of aniline-contaminated wastewater, including:

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light. nih.govresearchgate.netmdpi.com

Ozonation: Ozone (O₃) can directly oxidize aniline derivatives or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals. mdpi.com

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netresearchgate.netmdpi.com

Electrochemical AOPs: These methods generate hydroxyl radicals through electrochemical processes.

The effectiveness of AOPs depends on various operational parameters, including pH, temperature, the concentration of the pollutant and oxidizing agents, and the presence of other substances in the wastewater. researchgate.net

Table 3: Overview of Advanced Oxidation Processes for Aniline Derivative Remediation

AOP TechnologyDescriptionAdvantagesDisadvantages
Fenton/Photo-FentonUses Fe²⁺ and H₂O₂ (with or without UV light) to generate •OH. nih.govresearchgate.netHigh efficiency, relatively low cost.Requires acidic pH, produces iron sludge. nih.gov
OzonationUtilizes ozone (O₃) as a strong oxidant. mdpi.comEffective for a wide range of compounds.High energy consumption, potential for bromate (B103136) formation.
Photocatalysis (e.g., TiO₂)Semiconductor catalyst activated by light to produce •OH. researchgate.netresearchgate.netCan utilize solar energy, catalyst is reusable.Can be slow, potential for catalyst deactivation.

Biological Treatment Systems

Biological treatment systems are a cornerstone in the remediation of wastewater containing aniline and its derivatives. These methods are generally considered efficient and environmentally sustainable as they leverage natural microbial pathways to break down these organic pollutants. nih.gov A variety of microorganisms, including bacteria and yeasts, have demonstrated the ability to utilize aniline as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.netzju.edu.cn

The primary mechanism for the aerobic biodegradation of aniline involves an initial oxidative deamination to form catechol. nih.gov This reaction is typically catalyzed by multicomponent enzymes like aniline dioxygenase. nih.gov Following the formation of catechol, the aromatic ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide, water, and microbial biomass. researchgate.netnih.gov

Several bacterial genera are known for their aniline-degrading capabilities. Strains of Pseudomonas, Delftia, Comamonas, Acinetobacter, Rhodococcus, and Dietzia have been successfully isolated from contaminated sites and activated sludge, showing high efficiency in removing aniline from aqueous solutions. nih.govzju.edu.cn For instance, the strain Delftia sp. AN3, isolated from activated sludge, can tolerate and degrade exceptionally high concentrations of aniline, up to 5,000 mg/L. zju.edu.cnnih.gov

Table 1: Microorganisms Involved in the Biodegradation of Aniline Derivatives
Microorganism Genus/SpeciesTypeKey CharacteristicsReference
Pseudomonas sp.BacteriaCommonly found in contaminated soils and water; versatile metabolic pathways. nih.gov
Delftia sp.BacteriaKnown for high tolerance to toxic compounds; some strains can degrade aniline at high concentrations. zju.edu.cnnih.gov
Dietzia natronolimnaeaBacteriaEffective in removing aniline from wastewater. nih.gov
Candida methanosorbosaYeastCapable of degrading aniline via the intradiolic pathway, forming catechol as a major intermediate. researchgate.net
Acinetobacter sp.BacteriaIdentified as a versatile degrader of various xenobiotic compounds. researchgate.net

Despite their effectiveness, biological treatment systems have limitations when dealing with aniline derivatives. The efficiency of these systems can be hindered by the inherent toxicity and recalcitrant nature of certain substituted anilines, such as chloroanilines or nitroanilines. nih.gov High concentrations of these compounds can be inhibitory or toxic to the microbial consortia in conventional treatment systems like activated sludge. zju.edu.cnmdpi.com Furthermore, the performance of these biological systems is sensitive to environmental parameters such as pH and temperature, with optimal degradation typically occurring around neutral pH (7.0) and temperatures near 30°C. zju.edu.cn

Ecological and Ecotoxicological Implications of Aniline Derivatives

Aniline and its derivatives are a significant class of environmental pollutants, primarily released into ecosystems through industrial effluents from the manufacturing of dyes, pharmaceuticals, pesticides, and polymers. nih.govscispace.comsemanticscholar.org Their presence in the environment, particularly in aquatic systems, poses a considerable threat due to their toxicity and potential for persistence. crimsonpublishers.commdpi.com

The ecotoxicity of aniline derivatives extends across multiple trophic levels, affecting a wide range of organisms. researchgate.net Aquatic life is especially vulnerable. Studies have demonstrated that these compounds are toxic to microorganisms, algae, crustaceans, and fish. scispace.comdcceew.gov.au Crustaceans, such as Daphnia magna, often exhibit higher sensitivity to aniline compounds compared to bacteria and protozoa. scispace.com The toxicity can manifest in various ways, including the disruption of growth, behavior, reproduction, and development. mdpi.com Some derivatives are also suspected of being genotoxic, mutagenic, or carcinogenic. mdpi.com

The chemical structure of the aniline derivative significantly influences its toxicity. For example, the presence, number, and position of substituents like chlorine on the aniline ring can alter the compound's toxicological profile. scispace.com However, a clear, universal structure-toxicity relationship is not always evident across different species. scispace.com

Table 2: Ecotoxicity of Selected Aniline Derivatives on Aquatic Organisms
CompoundTest OrganismEndpointToxicity Value (mg/L)Reference
AnilineAliivibrio fischeri (bacteria)EC5013 scispace.com
AnilineDaphnia magna (crustacean)EC500.36 scispace.com
2-ChloroanilineAliivibrio fischeri (bacteria)EC5014 scispace.com
2-ChloroanilineDaphnia magna (crustacean)EC501.8 scispace.com
4-ChloroanilineTetrahymena thermophila (protozoa)EC5023 scispace.com
4-ChloroanilineThamnocephalus platyurus (crustacean)LC500.13 scispace.com
3,5-DichloroanilineAliivibrio fischeri (bacteria)EC5014 scispace.com
3,5-DichloroanilineDaphnia magna (crustacean)EC500.31 scispace.com

EC50: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., luminescence in bacteria, immobilization in crustaceans). LC50: The concentration of a substance that is lethal to 50% of the test organisms.

In terrestrial environments, aniline compounds can adsorb to soil organic matter, which may reduce their immediate bioavailability but also increase their persistence. dcceew.gov.au Their prevalence can disrupt the natural balance of soil microbial communities. crimsonpublishers.com Aniline can also impact higher plants by inhibiting germination and stunting growth. dcceew.gov.auresearchgate.net Due to their potential for long-term persistence and biological accumulation, aniline derivatives can pose a lasting risk to ecosystem health. semanticscholar.orgcrimsonpublishers.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Methylpropoxy)aniline, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-nitroanisole with 2-methylpropyl bromide, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures). Post-synthesis, validate purity via 1^1H NMR (e.g., aromatic proton shifts at δ 6.5–7.0 ppm) and IR spectroscopy (N-H stretching ~3400 cm1^{-1}). Compare spectral data to reference standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). In 1^1H NMR, the isopropoxy group’s methyl protons appear as a doublet (δ ~1.2–1.4 ppm), while the methine proton (OCH(CH3_3)2_2) resonates as a septet (δ ~4.5 ppm). In HRMS, the molecular ion [M+H]+^+ for C10_{10}H15_{15}NO should match the theoretical mass (165.1154 Da). Cross-validate with IR to confirm amine functionality .

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

  • Methodological Answer : Employ column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate unreacted precursors. For higher purity, recrystallize from a toluene/hexane mixture. Monitor fractions via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to confirm removal of impurities like residual nitro precursors or alkylation byproducts .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions during structural determination of this compound derivatives?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to handle twinning or disordered isopropoxy groups. Apply restraints to the methylpropoxy moiety’s bond lengths and angles. Validate with Rint_{\text{int}} values (<5%) and residual electron density maps. For ambiguous cases, cross-reference with DFT-optimized molecular geometries .

Q. What role does this compound play in the design of cardiac and CNS therapeutics, and how are its bioactivity profiles assessed?

  • Methodological Answer : The compound’s derivatives, such as bepridil (a calcium channel blocker), are studied for cardiac applications. For CNS drugs like pimavanserin, the 3-(2-methylpropoxy)benzyl group enhances blood-brain barrier penetration. Assess bioactivity via in vitro assays (e.g., calcium flux measurements for cardiac targets or dopamine receptor binding for CNS targets). Use molecular docking (AutoDock Vina) to predict binding modes to troponin C or serotonin receptors .

Q. How can impurity profiling of this compound be systematically conducted to meet pharmaceutical standards?

  • Methodological Answer : Employ LC-MS with a polar-embedded column (e.g., Waters Acquity BEH C18) and a 0.1% formic acid/acetonitrile gradient. Reference pharmacopeial impurity standards (e.g., EP Impurity J or M) for identification. Quantify limits of detection (LOD) using spiked samples and validate method precision via inter-day reproducibility tests (±2% RSD). For trace metals, use ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.